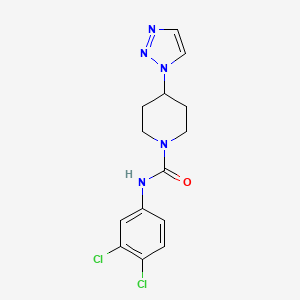

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

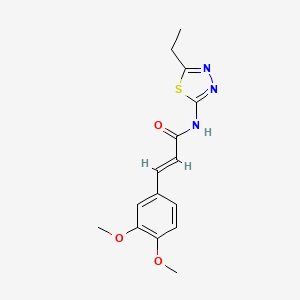

“N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains several functional groups including a dichlorophenyl group, a triazolyl group, and a piperidine carboxamide group. These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (dichlorophenyl, triazolyl, piperidine) followed by their combination through various chemical reactions. The exact synthetic route would depend on the desired final product and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The dichlorophenyl group is a type of aromatic ring, which could participate in π-π stacking interactions. The triazolyl group could act as a hydrogen bond acceptor, and the piperidine ring could provide conformational flexibility .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorophenyl group could undergo nucleophilic aromatic substitution, while the triazolyl group could participate in click chemistry reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the piperidine ring could influence its basicity .Aplicaciones Científicas De Investigación

Synthetic Routes and Applications

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

This chemical framework is crucial in the field of drug discovery, showcasing the importance of 1,2,3-triazoles, which are found in drugs like Rufinamide and Cefatrizine. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is highlighted for its simplicity, high yield, and selectivity, serving as a gateway to synthesizing complex molecules from various starting materials. This approach has broadened the scope of biological activities explored with 1,2,3-triazoles, underscoring their potential in developing new therapeutics (Kaushik et al., 2019).

Piperazine Derivatives in Therapeutics

Piperazine Derivatives for Therapeutic Use

Piperazine, a versatile medicinally important scaffold, is essential in numerous marketed drugs across various therapeutic areas, including antipsychotic, antihistamine, antianginal, and more. Research on piperazine-based molecules has surged, reflecting its broad potential. Modifications to the piperazine nucleus significantly impact the pharmacokinetic and pharmacodynamics of resultant molecules, indicating the flexibility of piperazine as a building block in drug discovery (Rathi et al., 2016).

Novel Triazole Derivatives

Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole Derivatives

The exploration of triazole derivatives between 2008 and 2011 has revealed a considerable interest in developing new synthetic methods and biological evaluations for these compounds due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review underscores the need for efficient, green chemistry approaches in preparing triazoles and finding new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Anti-mycobacterial Activity of Piperazine

Anti-mycobacterial Activity with Structure-Activity Relationship of Piperazine

Piperazine, a key building block in medicinal chemistry, has shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to inspire the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N5O/c15-12-2-1-10(9-13(12)16)18-14(22)20-6-3-11(4-7-20)21-8-5-17-19-21/h1-2,5,8-9,11H,3-4,6-7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEUYOAIHLIBSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate](/img/structure/B2560902.png)

![N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide](/img/structure/B2560904.png)

![6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)

![4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2560907.png)

![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)

![4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2560911.png)

![Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate](/img/structure/B2560913.png)

![1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2560919.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2560920.png)

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)